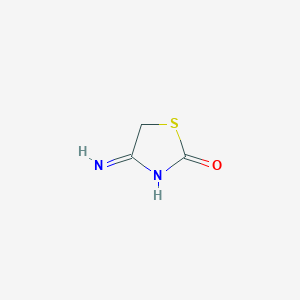

4-imino-1,3-thiazolidin-2-one

Description

Significance and Prevalence of the Thiazolidinone Nucleus in Heterocyclic Chemistry

Thiazolidinone derivatives are integral to medicinal chemistry, with research highlighting their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic agents. semanticscholar.orgekb.eg The 4-thiazolidinone (B1220212) isomers, in particular, where the carbonyl group is at the fourth position, are the most extensively studied and have shown significant promise in the development of new drugs. researchgate.netekb.eg The structural diversity and wide-ranging pharmacological activities make the thiazolidinone nucleus a "privileged scaffold" in modern drug discovery. nih.gov

Table 1: Reported Biological Activities of Thiazolidinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer | ekb.eg |

| Antiviral | ekb.eg |

| Anti-HIV | ekb.eg |

| Anti-inflammatory | ekb.eg |

| Antidiabetic | ekb.eg |

| Antibacterial | ekb.eg |

| Antifungal | ekb.eg |

| Antitubercular | ekb.eg |

The Unique Role of 4-Imino-1,3-thiazolidin-2-one and its Isomers in Synthetic and Medicinal Chemistry

Within the broader family of thiazolidinones, the this compound isomer presents a unique and compelling profile for both synthetic and medicinal chemists. Unlike the more common 2-imino or 2,4-dione analogs, the 4-imino isomer has been comparatively less studied, representing a frontier with untapped potential. pensoft.netbiointerfaceresearch.com The presence of the exocyclic imino group at the C4 position, in conjunction with the endocyclic carbonyl group at C2, imparts distinct chemical reactivity and biological interaction capabilities.

The synthesis of this compound derivatives can be achieved through various routes, including the cyclocondensation of thioureas with appropriate reagents. pensoft.netjrespharm.com The reactivity of the methylene (B1212753) group at the C5 position allows for further functionalization through reactions like Knoevenagel condensation, nitrosation, and azo coupling, leading to a diverse library of derivatives. biointerfaceresearch.com

From a medicinal chemistry perspective, this compound derivatives have demonstrated a range of biological activities, including antioxidant and anti-inflammatory properties. pensoft.netbiointerfaceresearch.com The ability of this scaffold to interact with various biological targets makes it a valuable starting point for the design of novel therapeutic agents. pensoft.net Furthermore, the tautomerism exhibited by these compounds, existing in equilibrium between imino and amino forms, adds another layer of complexity and potential for diverse biological interactions. nih.govresearchgate.net

Table 2: Key Features of this compound

| Feature | Description | Reference |

|---|---|---|

| Core Structure | A five-membered thiazolidine (B150603) ring with a carbonyl group at position 2 and an imino group at position 4. | nih.gov |

| Isomerism | An isomer of the more extensively studied 2-iminothiazolidin-4-one. | pensoft.net |

| Reactivity | The C5 methylene group is active and can be functionalized. | biointerfaceresearch.com |

| Tautomerism | Can exist in tautomeric equilibrium between the 4-imino and 4-amino forms. | nih.govresearchgate.net |

| Biological Potential | Shows promise as an antioxidant and anti-inflammatory agent, among others. | pensoft.netbiointerfaceresearch.com |

Overview of Research Trajectories and Identified Gaps in this compound Studies

Current research on 4-imino-1,3-thiazolidin-2-ones is focused on several key areas. Synthetic chemists are exploring more efficient and diverse methods for the synthesis of the core scaffold and its derivatives. pensoft.netbiointerfaceresearch.com This includes the use of multicomponent reactions and the development of novel cyclization strategies. nih.gov

In medicinal chemistry, the primary trajectory involves the synthesis of libraries of this compound derivatives and screening them for a wide range of biological activities. pensoft.netbiointerfaceresearch.com Structure-activity relationship (SAR) studies are crucial in this context to understand how different substituents on the thiazolidinone ring influence biological potency and selectivity.

Despite the growing interest, significant research gaps remain. Compared to its 2-imino and 2,4-dione isomers, the this compound scaffold is still underexplored. pensoft.netbiointerfaceresearch.com There is a need for more in-depth studies on its mechanism of action at the molecular level for its observed biological effects. A comprehensive understanding of its pharmacokinetic and pharmacodynamic properties is also lacking. Furthermore, the full extent of its potential in materials science and other non-medicinal applications has yet to be thoroughly investigated. The exploration of its coordination chemistry with various metal ions could also open up new avenues for catalysis and material design.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2OS |

|---|---|

Molecular Weight |

116.14 g/mol |

IUPAC Name |

4-imino-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |

InChI Key |

PECKLIXQHBFLKD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=N)NC(=O)S1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Imino 1,3 Thiazolidin 2 One Derivatives

Established Synthetic Protocols for the 4-Imino-1,3-thiazolidin-2-one Ring System

The construction of the this compound ring is achieved through several key synthetic strategies, ranging from multicomponent reactions to the chemical modification of related heterocyclic precursors.

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach for synthesizing complex molecules like this compound derivatives from simple, readily available starting materials in a single synthetic operation. crimsonpublishers.comcrimsonpublishers.com These strategies are valued for their flexibility, allowing for the generation of diverse molecular structures by varying the initial components. crimsonpublishers.com

A prevalent MCR strategy involves the three-component condensation of an amine, a carbonyl compound (typically an aldehyde), and an α-mercaptoalkanoic acid. semanticscholar.org Another successful one-pot approach involves the reaction of thioureas, chloroacetic acid, and various aldehydes, often facilitated by microwave irradiation to reduce reaction times and improve yields. mdpi.com

A distinct and widely used one-pot, three-component reaction involves the combination of an isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.comcrimsonpublishers.com This method proceeds under catalyst-free conditions in a solvent like ethanol (B145695) at room temperature, affording highly functionalized 2-imino-1,3-thiazolidin-4-ones in good to excellent yields. crimsonpublishers.comresearchgate.net The process is notable for its operational simplicity and the ease of product purification, which often only requires filtration and recrystallization. crimsonpublishers.com More recently, copper-catalyzed four-component reactions of primary amines, ketones, terminal alkynes, and isothiocyanates have been developed to produce structurally complex thiazolidin-2-imines bearing quaternary carbon centers. acs.orgnih.gov

Table 1: Examples of One-Pot Syntheses of this compound Derivatives

| Reactants | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl isothiocyanate, Primary Amine, Dimethyl Acetylenedicarboxylate | Ethanol, Room Temp, 2 hr | Methyl [4-oxo-3-substituted-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate | Good to Excellent | crimsonpublishers.com |

| Thiourea (B124793), Chloroacetic Acid, Aldehyde | Solvent-free, Microwave Irradiation | 5-Arylidene-2-imino-4-thiazolidinones | Varies | mdpi.com |

| Amine, Isocyanate, Aldehyde, Chloroform (B151607) | NaOH, Ultrasonic Conditions, 12-15 min | 2-Imino-1,3-thiazolidin-4-ones | 75-91 | researchgate.net |

| Primary Amine, Ketone, Terminal Alkyne, Isothiocyanate | CuCl₂, Toluene, 110 °C | Thiazolidin-2-imines with quaternary centers | 27-90 | acs.org |

The cyclocondensation reaction between Schiff bases (imines) and α-mercaptoalkanoic acids is a classical and general method for the synthesis of the 4-thiazolidinone (B1220212) ring system. semanticscholar.org This two-step approach first involves the formation of a Schiff base, typically from the condensation of an amine and an aldehyde. semanticscholar.orgresearchgate.net In the subsequent step, the Schiff base undergoes a cyclocondensation reaction with an α-mercaptoalkanoic acid, such as thioglycolic acid, to form the thiazolidinone ring. semanticscholar.orgnih.gov

The reaction is commonly carried out in solvents like glacial acetic acid or non-polar solvents such as dry benzene, yielding a wide variety of substituted 4-thiazolidinones. semanticscholar.orgresearchgate.net This method has been successfully applied to synthesize series of {2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives} from the corresponding Schiff bases. researchgate.net The versatility of this approach allows for the introduction of diverse substituents at the N-3 and C-2 positions of the thiazolidinone core by selecting appropriate amines and aldehydes for the initial Schiff base formation. mdpi.com

The this compound core can be synthesized through the chemical transformation of a related heterocyclic system. Specifically, aminolysis of 3-aryl-4-thioxo-thiazolidine-2-ones provides a direct route to the corresponding 4-imino derivatives. researchgate.netpensoft.net

In this reaction, the thioxo group at the C-4 position of the thiazolidinone ring is converted into an imino group. The process typically involves refluxing the 3-aryl-4-thioxo-thiazolidine-2-one substrate with a 25% aqueous ammonia (B1221849) solution. pensoft.net Upon cooling the reaction mixture, the desired 4-imino-3-aryl-thiazolidin-2-one product precipitates as a crystalline solid, which can then be isolated by filtration. researchgate.netpensoft.net This method has been used to prepare compounds such as 4-imino-3-phenyl-thiazolidin-2-one and its 4-fluoro-phenyl analogue, with reported yields ranging from 45% to 58%. pensoft.net

Table 2: Synthesis of 4-Imino-1,3-thiazolidin-2-ones via Aminolysis

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Phenyl-4-thioxo-thiazolidine-2-one | 25% Ammonia Solution | 4-Imino-3-phenyl-thiazolidin-2-one | 58 | pensoft.net |

| 3-(4-Fluoro-phenyl)-4-thioxo-thiazolidine-2-one | 25% Ammonia Solution | 4-Imino-3-(4-fluoro-phenyl)-thiazolidin-2-one | 45 | pensoft.net |

The reaction between thiourea derivatives and dialkyl acetylenedicarboxylates, particularly dimethyl acetylenedicarboxylate (DMAD), is a well-established method for constructing the 2-imino-1,3-thiazolidin-4-one skeleton. crimsonpublishers.comcrimsonpublishers.comnih.gov This approach can be performed as a two-component reaction, where pre-synthesized thiourea derivatives are reacted directly with DMAD in a solvent like ethanol at room temperature. crimsonpublishers.comconnectjournals.com

This method serves as a conventional alternative to the one-pot, three-component synthesis involving an isothiocyanate, amine, and DMAD, ultimately producing the same 1,3-thiazolidin-4-one products. crimsonpublishers.comcrimsonpublishers.com The reaction is versatile, accommodating a range of N-substituted thioureas. crimsonpublishers.com For instance, the reaction of 1-phenyl-3-pyridin-2-yl-thiourea with DMAD leads to functionalized 2-iminothiazolidin-4-ones. nih.gov In the case of unsymmetrically substituted thioureas, the reaction can sometimes lead to a mixture of isomeric products. connectjournals.com

The application of ultrasonic irradiation as a green chemistry technique has been shown to significantly enhance the synthesis of this compound derivatives. researchgate.netijpsdronline.com This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods. researchgate.netpharmacyjournal.info

One notable application is a one-pot synthesis of 2-imino-1,3-thiazolidin-4-ones from the reaction of amines, isocyanates, aldehydes, and chloroform in the presence of sodium hydroxide. researchgate.net Under ultrasonic conditions, this reaction proceeds to completion in just 12-15 minutes, providing the desired products in high yields (75–91%). researchgate.net Similarly, the synthesis of thiazolidin-4-ones via the three-component reaction of aldehydes, amines, and thioglycolic acid can be effectively promoted by ultrasound in the presence of a catalyst like vanadyl sulfate. nih.gov The use of ultrasound provides an efficient, eco-friendly alternative for the construction of this heterocyclic scaffold. ijpsdronline.comtandfonline.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and predicting product structures. For the formation of 4-imino-1,3-thiazolidin-2-ones, several mechanistic pathways have been proposed based on the specific reactants and conditions employed.

In the widely used three-component reaction of phenyl isothiocyanate, a primary amine, and DMAD, the proposed mechanism begins with the initial formation of a thiourea derivative from the reaction between the isothiocyanate and the amine. crimsonpublishers.comcrimsonpublishers.com This is followed by a nucleophilic attack of the thiourea's sulfur atom on one of the sp-hybridized carbons of the DMAD molecule. crimsonpublishers.comcrimsonpublishers.com The resulting intermediate then undergoes an intramolecular cyclization via a nucleophilic attack of a nitrogen atom onto a carbonyl group, which is followed by the elimination of a molecule of methanol (B129727) to yield the final 2-imino-1,3-thiazolidin-4-one product. crimsonpublishers.comcrimsonpublishers.com

For the copper-catalyzed multicomponent synthesis of thiazolidin-2-imines, density functional theory (DFT) calculations combined with experimental findings suggest a pathway that favors S-cyclization. acs.org The reaction proceeds through an in situ-formed propargylamine, which reacts with the isothiocyanate. The subsequent intramolecular cyclization proceeds with a lower energy barrier for the S-cyclized pathway compared to the N-cyclized alternative, leading to the chemo- and regioselective formation of 5-exo-dig S-cyclized thiazolidin-2-imines. acs.org

In syntheses involving the reaction of unsymmetrical thioureas with chloroacetyl chloride, the mechanism of acylation is dependent on the electronic properties (pKa) of the amines attached to the thiourea moiety, which influences the regioselectivity of the cyclization. researchgate.net For the cyclocondensation of Schiff bases with thioglycolic acid, the mechanism involves the initial attack of the sulfur atom of the acid on the imine carbon, followed by intramolecular cyclization through the removal of a water molecule to form the thiazolidinone ring. nih.gov

Strategies for Derivatization and Functionalization of the this compound Scaffold

Functionalization of the this compound core is a key strategy for developing novel compounds. The active methylene (B1212753) group at the C5 position is a focal point for several chemical transformations, enabling the introduction of a wide array of substituents. biointerfaceresearch.com These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

One of the most effective and widely used methods for introducing substituents at the C5 position of the this compound ring is the Knoevenagel condensation. biointerfaceresearch.comnih.gov This reaction takes advantage of the active methylene group at C5, which can act as a nucleophile. nih.gov The condensation typically involves the reaction of the thiazolidinone scaffold with various aromatic or heteroaromatic aldehydes in the presence of a basic catalyst, such as monoaminoethanol or piperidine, often in a solvent like acetic acid. biointerfaceresearch.comsemanticscholar.orgpensoft.net This process leads to the formation of 5-arylidene derivatives. biointerfaceresearch.comresearchgate.net

The reaction of 3-phenyl-4-iminothiazolidin-2-one with different aromatic aldehydes demonstrates the utility of this method, yielding a range of 5-arylidene products. semanticscholar.orgpensoft.net The absence of the methylene group signal in the 1H NMR spectra of the resulting compounds confirms that the condensation has occurred at the C5 position. semanticscholar.org

Table 1: Examples of C5-Substituted 4-Phenylimino-thiazolidin-2-ones via Knoevenagel Condensation. biointerfaceresearch.com

| Compound Name | Aromatic Aldehyde Used | Yield (%) | Melting Point (°C) |

| 5-(2-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | 2-Nitrobenzaldehyde | 60% | >260 |

| 5-(3-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | 3-Nitrobenzaldehyde | 65% | 249 |

| 5-(4-Chloro-benzylidene)-4-phenylimino-thiazolidin-2-one | 4-Chlorobenzaldehyde | 88% | 260-261 |

The high reactivity of the C5 methylene group is further exploited in nitrosation and azo coupling reactions. biointerfaceresearch.com

Nitrosation: The functionalization of the this compound scaffold can be achieved through nitrosation. This reaction involves treating the parent heterocycle with nitric acid, typically generated in situ from the reaction of sodium nitrite (B80452) with a strong acid like hydrochloric acid. biointerfaceresearch.comsemanticscholar.org This transformation yields the corresponding 5-oxime derivative, such as 4-phenylimino-thiazolidine-2,5-dione 5-oxime or 4-imino-3-phenyl-thiazolidine-2,5-dione 5-oxime. biointerfaceresearch.comresearchgate.net The introduction of the hydroxylamine (B1172632) moiety is of interest as it is considered a pharmacophore group. biointerfaceresearch.com

Azo Coupling: The C5 position can also be modified via azo coupling reactions. This transformation involves reacting the this compound core with a diazonium salt. biointerfaceresearch.com The reaction proceeds efficiently, confirming the pronounced activity of the C5 methylene group and resulting in the formation of 5-aryl-hydrazono derivatives in good yields. biointerfaceresearch.com This method provides a direct route to introduce azo linkages, creating a new class of chromophoric and potentially bioactive derivatives.

Table 2: Examples of C5-Functionalization via Nitrosation and Azo Coupling. biointerfaceresearch.com

| Compound Name | Reaction Type | Yield (%) | Melting Point (°C) |

| 4-Phenylimino-thiazolidine-2,5-dione 5-oxime | Nitrosation | 70% | 215-216 |

| 5-[(4-Nitro-phenyl)-hydrazono]-4-phenylimino-thiazolidin-2-one | Azo Coupling | 90% | 252-254 |

| 5-[(4-Chloro-phenyl)-hydrazono]-4-phenylimino-thiazolidin-2-one | Azo Coupling | 75% | 243-244 |

A significant strategy in medicinal chemistry involves the hybridization of pharmacophores, where two or more heterocyclic systems are combined into a single molecule. nih.gov For the this compound scaffold, this is often accomplished by attaching other heterocyclic rings. researchgate.net

This structural elaboration can be achieved using the Knoevenagel condensation, where heteroaromatic aldehydes are used to introduce heterocyclic moieties at the C5 position. nuph.edu.ua For instance, pyrazole-4-carbaldehydes have been successfully condensed with 2-imino-4-thiazolidinones to create pyrazole-thiazolidinone hybrids. nih.gov The goal of this molecular hybridization is to develop new compounds with potentially enhanced or novel biological activities by combining the structural features of different pharmacologically attractive scaffolds. nih.govresearchgate.net

Advances in Green Chemistry Approaches for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including this compound derivatives, to create more environmentally benign and efficient processes. ijpsdronline.com

One prominent green approach is the use of one-pot, multicomponent reactions (MCRs). crimsonpublishers.comnih.gov A novel series of 2-imino-1,3-thiazolidin-4-ones has been synthesized via an efficient one-pot, three-component reaction of a primary amine, phenyl isothiocyanate, and dimethyl acetylene (B1199291) dicarboxylate (DMAD) under catalyst-free conditions. crimsonpublishers.com This method is advantageous as it simplifies procedures, reduces waste, and often improves yields compared to traditional multi-step syntheses. crimsonpublishers.comnih.gov

The use of alternative energy sources is another cornerstone of green synthetic chemistry. Microwave irradiation and ultrasonic conditions have been successfully employed for the synthesis of thiazolidinone derivatives. ijpsdronline.com These techniques can dramatically reduce reaction times, increase product yields, and often allow for solvent-free reactions. ijpsdronline.com Specifically, an efficient one-pot synthesis of new 2-imino-1,3-thiazolidin-4-ones has been reported under ultrasonic conditions. ijpsdronline.com

Furthermore, the development and use of reusable catalysts, such as ionic liquids, represent another green advancement. The ionic liquid [Et3NH][HSO4] has been used as an efficient and recyclable catalyst for the cyclocondensation reactions that form the thiazolidinone core, with the catalyst being reused multiple times without significant loss of activity. nih.gov These methods align with the core goals of green chemistry by minimizing energy consumption and waste generation.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Imino 1,3 Thiazolidin 2 One Compounds

Comprehensive Spectroscopic Techniques for Structural Confirmation

A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis is routinely employed to unambiguously establish the structure of novel 4-imino-1,3-thiazolidin-2-one compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: Proton NMR spectra offer valuable insights into the chemical environment of hydrogen atoms. For instance, in 4-imino-3-phenyl-thiazolidin-2-one, the methylene (B1212753) protons (CH₂) of the thiazolidinone ring typically appear as a singlet around δ 5.83 ppm. pensoft.net The proton of the imino group (NH) is often observed as a singlet at approximately δ 8.50 ppm. pensoft.net In more complex derivatives, such as 5-arylidene-4-imino-3-phenyl-thiazolidin-2-ones, the vinylic proton signal appears as a singlet, and the aromatic protons exhibit characteristic multiplets in the downfield region. pensoft.netcrimsonpublishers.com For example, in methyl [4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate, the vinylic proton gives a singlet at δ 6.76 ppm. crimsonpublishers.com

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the thiazolidinone ring is a key diagnostic signal, typically resonating in the range of δ 166-178 ppm. crimsonpublishers.comgrowingscience.com The imino carbon (C=N) also shows a characteristic signal. For instance, in a series of 2-imino-1,3-thiazolidin-4-ones, the C=O and C=N carbons were observed at δ 166.1 and 164.5 ppm, respectively. crimsonpublishers.com The methylene carbon of the thiazolidinone ring is typically found further upfield. crimsonpublishers.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, especially in complex substituted analogs. These techniques help to definitively assign the signals observed in the 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 4-Imino-3-phenyl-thiazolidin-2-one pensoft.net | 5.83 (s, 2H, CH₂), 6.90 (t, 1H), 7.22 (t, 2H), 7.39 (d, 2H), 8.50 (s, 1H, NH) | Not explicitly provided |

| Methyl [4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate crimsonpublishers.com | 3.04 (t, 2H, CH₂), 3.73 (s, 3H, OCH₃), 4.14 (t, 2H, CH₂), 6.76 (s, 1H, CHvinyl), 6.89-7.41 (m, 9H, CHarom) | 32.9, 44.2, 52.9, 115.8, 121.3, 125.5, 126.9, 128.9, 129.2, 129.8, 138.5, 141.3, 147.8, 150.9, 164.5, 166.1 |

| 5-(4-Diethylamino-benzylidene)-4-phenylimino-thiazolidin-2-one biointerfaceresearch.com | 1.13 (t, 6H, 2CH₃), 3.40-3.45 (m, 4H, 2CH₂), 6.82 (d, 2H), 7.27 (t, 1H), 7.41 (t, 2H), 7.47 (d, 2H), 7.79 (d, 2H), 8.03 (s, 1H, CH), 10.46 (s, 1H, NH) | Not explicitly provided |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound compounds. The key vibrational bands provide evidence for the core structure. A strong absorption band corresponding to the C=O stretching vibration of the thiazolidinone ring is typically observed in the region of 1660-1720 cm⁻¹. crimsonpublishers.comorientjchem.org The C=N stretching vibration of the imino group usually appears in the range of 1604-1665 cm⁻¹. crimsonpublishers.comrjptonline.org Additionally, the N-H stretching vibration of the imino group can be seen as a band around 3242-3405 cm⁻¹. orientjchem.orgrjptonline.org In substituted derivatives, other characteristic bands will also be present, such as C-H stretching for aromatic and aliphatic groups. crimsonpublishers.comrjptonline.org

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(N-H) (cm⁻¹) |

|---|---|---|---|

| Methyl [4-oxo-3-(2-phenylethyl)-2-(phenylimino)-1,3-thiazolidin-5-ylidene]acetate crimsonpublishers.com | 1716, 1665 | Not explicitly provided | Not explicitly provided |

| 3,3'-(pyrazine-2,3-diyldi-1,3,4-thiadiazole-5,2-diyl)bis(2-imino-1,3-thiazolidin-4-one) rjptonline.org | 1676 | 1604 | 3242 |

| 2-imino-3–(2-hydroxylphenyl)-1-thiazolidin-4-one complexes orientjchem.org | Not explicitly provided | Not explicitly provided | 3173-3250 |

Mass Spectrometry (MS, LC-MS, HRMS, SALDI-MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the unambiguous determination of its molecular formula. growingscience.com For example, the high-resolution mass of (2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid has a theoretical exact mass of 174.0 atomic mass units. Liquid chromatography-mass spectrometry (LC-MS) is often used to analyze mixtures and confirm the molecular weight of the synthesized compounds. scielo.br The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis (CHN)

Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental technique used to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of these elements are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the compound. pensoft.netgrowingscience.combiointerfaceresearch.com For instance, for 4-imino-3-phenyl-thiazolidin-2-one, the calculated percentages were C, 56.23%; H, 4.19%; N, 14.57%, which were in close agreement with the found values of C, 56.13%; H, 4.07%; N, 14.36%. pensoft.net

Single Crystal X-ray Diffraction for Definitive Structural Analysis

For example, the crystal structure of 2-imino-4-oxo-1,3-thiazolidine cation revealed that the exocyclic C3=N1 bond has double-bond character, confirming the imino tautomer. nih.gov In derivatives, the thiazolidinone ring often adopts an envelope conformation. nih.gov The analysis of crystal packing also reveals intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. bohrium.comjmcs.org.mx

Conformational Analysis and Tautomerism Studies of this compound and its Analogs

The this compound core can exist in different tautomeric forms, primarily the imino and the amino (4-amino-1,3-thiazol-2(5H)-one) forms. The predominant tautomer can be influenced by substituents and the surrounding environment (solvent, solid state). bohrium.comresearchgate.net

Spectroscopic and crystallographic studies have shown that for many derivatives, the imino form is the more stable tautomer. bohrium.comnih.gov However, the possibility of tautomerism is an important consideration in the characterization of these compounds. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to investigate the relative stabilities of different tautomers and conformers. bohrium.comnih.gov These theoretical calculations can complement experimental data and provide a deeper understanding of the structural preferences of these molecules. For some related 2-amino-1,3-thiazolidin-4-one (B1255100) derivatives, studies have shown that they exist predominantly in the amino tautomeric form. nih.govresearchgate.net The conformation of substituents on the thiazolidinone ring, such as the syn or anti arrangement relative to the ring, is another important aspect of their structural chemistry that is investigated through these combined experimental and theoretical approaches. bohrium.com

Intermolecular Interactions and Supramolecular Assembly: Insights from Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify the various intermolecular interactions that govern the packing of molecules in a crystal lattice. This technique maps the close contacts between neighboring molecules, providing a detailed picture of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the supramolecular architecture. For derivatives of the this compound scaffold, Hirshfeld analysis reveals a complex interplay of interactions that are crucial for understanding their solid-state structures.

Detailed studies on specific thiazolidinone compounds highlight the prevalence of these interactions. For instance, in the crystal structure of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, H···H contacts account for the largest portion of the Hirshfeld surface at 37.6%. nih.gov This is followed by significant contributions from O···H/H···O (16.8%), S···H/H···S (15.4%), N···H/H···N (13.0%), and C···H/H···C (7.6%) interactions. nih.gov Similarly, for 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate, H···H contacts are also the most dominant at 35.4%, with S···H/H···S interactions also playing a major role at 24.4%. iucr.orgnih.gov The presence of various atoms like oxygen, nitrogen, and sulfur in the thiazolidinone core and its substituents allows for a diverse range of specific hydrogen bonds, including N—H···N, N—H···O, N—H···S, and C—H···S. iucr.orgnih.gov

The relative contributions of different intermolecular contacts for several this compound derivatives, as determined by Hirshfeld surface analysis, are detailed below.

Table 1. Percentage Contributions of Intermolecular Contacts for Selected Thiazolidinone Derivatives from Hirshfeld Surface Analysis.

| Compound | Interaction Type | Contribution (%) | Reference |

|---|---|---|---|

| 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one | H···H | 37.6 | nih.gov |

| O···H/H···O | 16.8 | nih.gov | |

| S···H/H···S | 15.4 | nih.gov | |

| N···H/H···N | 13.0 | nih.gov | |

| C···H/H···C | 7.6 | nih.gov | |

| 2-amino-5-{(1E)-1-[(carbamothioylamino)imino]ethyl}-4-methyl-1,3-thiazol-3-ium chloride monohydrate | H···H | 35.4 | iucr.orgnih.gov |

| S···H/H···S | 24.4 | iucr.orgnih.gov | |

| N···H/H···N | 8.7 | iucr.orgnih.gov | |

| Cl···H/H···Cl | 8.2 | iucr.orgnih.gov | |

| C···H/H···C | 7.7 | iucr.orgnih.gov | |

| (Z) 4,4'-bis[-3-N-ethyl-2-N'-(phenylimino) thiazolidin-4-one] methane | H···H | 49.1 | researchgate.net |

| H···C/C···H | 19.6 | researchgate.net |

These varied intermolecular forces are responsible for the assembly of individual molecules into well-defined supramolecular structures. A common motif observed is the formation of molecular dimers through strong hydrogen bonds. For example, pairs of molecules can be linked by N—H···N hydrogen bonds, creating stable R²₂(8) ring motifs. nih.gov These dimeric units can then serve as building blocks for larger assemblies.

The dimers are often interconnected through other hydrogen bonds, such as N—H···O, to form extended layers or sheets. nih.gov In more complex cases, a combination of O—H···Cl, N—H···Cl, N—H···O, N—H···S, and C—H···S hydrogen bonds can link cations and anions into a three-dimensional network. iucr.orgnih.govnih.gov The crystal packing is further consolidated by weaker, yet significant, interactions. These include C—H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and C=O···π interactions between a carbonyl oxygen and a thiazole (B1198619) ring. nih.govnih.gov The collective effect of these strong and weak interactions dictates the final, stable three-dimensional architecture of the crystal. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Imino 1,3 Thiazolidin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of 4-imino-1,3-thiazolidin-2-one. By solving the Schrödinger equation with approximations, these methods model the electronic structure and predict various chemical and physical properties. DFT, in particular, offers a balance between accuracy and computational cost, making it a widely used tool for studying thiazolidinone systems. Theoretical studies often investigate the two primary tautomers: the imino form (this compound) and the more stable amino form (2-amino-1,3-thiazol-4(5H)-one).

Optimized Geometries and Molecular Parameters

The optimization of the molecular geometry of this compound using DFT methods is the first step in computational analysis. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's three-dimensional structure.

For the this compound tautomer (referred to as Tautomer A in some studies), calculations reveal specific geometric parameters. A comparison with its more stable amino tautomer often highlights the structural changes accompanying the proton transfer. While extensive tabulated data for the unsubstituted parent imino form is scarce in the literature, which predominantly focuses on substituted derivatives Current time information in Berlin, DE.acs.orgtandfonline.compublish.csiro.auuniv-mosta.dz, the principles of its geometry are understood through these computational studies. The planarity of the thiazolidine (B150603) ring and the orientation of the exocyclic imino group are key features determined through these calculations.

Table 1: Selected Calculated Geometrical Parameters for Thiazolidinone Tautomers Note: Data for the specific parent compound this compound is not readily available in the cited literature. The table structure is provided as a template for when such data becomes available.

| Parameter | Tautomer A (Imino form) | Tautomer B (Amino form) |

|---|---|---|

| C=O Bond Length (Å) | ~1.21-1.23 | ~1.21-1.23 |

| C=N (exocyclic) Bond Length (Å) | ~1.26-1.28 | N/A |

| C-N (endocyclic) Bond Length (Å) | ~1.39-1.40 | ~1.39-1.41 |

| C-S Bond Length (Å) | ~1.76-1.88 | ~1.76-1.88 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Charge Transfer)

Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. tandfonline.com A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable. nih.gov In studies on thiazolidinone derivatives, the HOMO and LUMO densities are often distributed across different parts of the molecule, indicating potential sites for charge transfer. researchgate.netuniversci.com For instance, in some derivatives, the HOMO density is concentrated on the thiazolidinone ring and sulfur atom, while the LUMO is located on other parts of the molecule, facilitating intramolecular charge transfer upon electronic excitation. researchgate.netacs.org

For 2-imino-4-oxo-1,3-thiazolidine hydrochloride, a closely related compound, the calculated HOMO–LUMO energy gap was found to be 2.87 eV, suggesting it is a soft molecule with high chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Properties Note: Data for the specific parent compound this compound is not readily available in the cited literature. The table provides representative data from a closely related derivative for illustrative purposes.

| Parameter | Value (eV) | Reference Compound |

|---|---|---|

| EHOMO | -7.18 | Thiazolidin-2-imine derivative researchgate.net |

| ELUMO | -4.77 | Thiazolidin-2-imine derivative researchgate.net |

| Energy Gap (ΔE) | 2.41 | Thiazolidin-2-imine derivative researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas with near-zero or slightly negative potential, respectively.

In thiazolidinone derivatives, the negative potential is typically localized around the electronegative oxygen and nitrogen atoms of the carbonyl and imino groups. researchgate.netacs.org These regions are the most probable sites for electrophilic attack. The positive potential is often found around the hydrogen atoms attached to nitrogen, which are the likely sites for nucleophilic attack. MEP analysis is thus crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Global and Local Chemical Reactivity Descriptors

Conceptual DFT provides a framework for defining and calculating chemical reactivity descriptors that quantify a molecule's response to chemical reactions. These descriptors are derived from the variations in energy with respect to the number of electrons.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Softness (S): The reciprocal of hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment.

These descriptors are calculated using the energies of the HOMO and LUMO. While specific values for the unsubstituted this compound are not detailed in the provided search results, studies on its derivatives consistently use these parameters to predict and compare reactivity. universci.comnih.gov

Table 3: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula |

|---|---|

| Ionization Potential (I) | -EHOMO |

| Electron Affinity (A) | -ELUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ² / (2η) |

Vibrational Frequency Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful method for identifying functional groups and confirming molecular structures. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental infrared (IR) and Raman spectra. The Potential Energy Distribution (PED) analysis helps in providing a detailed assignment of the vibrational modes by quantifying the contribution of individual internal coordinates to each normal mode.

A theoretical study of pseudothiohydantoin calculated the IR spectra for both the imino (Tautomer A) and amino (Tautomer B) forms at the MP2/6-31+G(d,p) level. researchgate.net For the imino tautomer, the C=O stretching vibration is calculated at a higher frequency (1703 cm⁻¹) compared to the amino form (1687 cm⁻¹), which is a consequence of the lack of conjugation between the imino and carbonyl groups. researchgate.net The C=N stretching mode for the imino form is calculated at 1609 cm⁻¹. researchgate.net These theoretical assignments are crucial for distinguishing between tautomers in experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound (Tautomer A)

| Frequency (Calculated) | Assignment |

|---|---|

| 3401 | N-H stretch researchgate.net |

| 3046 | C-H asymmetric stretch researchgate.net |

| 2991 | C-H symmetric stretch researchgate.net |

| 1703 | C=O stretch researchgate.net |

| 1609 | C=N stretch + Ring vibrations researchgate.net |

| 755 | C-S stretch researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules, including the prediction of electronic absorption spectra (UV-Vis). Current time information in Berlin, DE.acs.org It calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

These calculations help to identify the nature of the electronic transitions, such as n→π* or π→π. acs.org For thiazolidinone derivatives, the absorption bands are typically attributed to intramolecular charge transfer (ICT) from electron-donating parts of the molecule to electron-accepting parts. researchgate.netacs.org For example, theoretical absorption spectra for derivatives of thiazolidin-2-imine show absorption peaks resulting from π→π electronic transitions. researchgate.net While specific TD-DFT data for the parent this compound is not available in the searched literature, this methodology is standard for characterizing the electronic transitions in this class of compounds. Current time information in Berlin, DE.acs.orguniversci.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by transforming the wavefunction into a localized Lewis-like structure of bonds and lone pairs. taylorandfrancis.comuni-muenchen.de This analysis is particularly valuable for understanding the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors), which stabilizes the molecule. taylorandfrancis.com The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the charge transfer.

In derivatives of the this compound scaffold, NBO analysis reveals significant intramolecular charge transfer (ICT) events that are crucial to their electronic properties. doi.orgshd-pub.org.rs These ICT interactions often involve the delocalization of electron density from the lone pairs (LP) of nitrogen and sulfur atoms to the antibonding orbitals (π*) of adjacent carbonyl or imine groups. shd-pub.org.rs For instance, studies on related thiazolidinone structures show substantial stabilization energies arising from electron donation from the lone pairs of ring atoms to neighboring antibonding orbitals. taylorandfrancis.comresearchgate.net This charge delocalization is a key factor influencing the molecule's reactivity, stability, and spectroscopic properties. doi.org

taylorandfrancis.comshd-pub.org.rs| Donor Orbital (Lewis-Type) | Acceptor Orbital (Non-Lewis Type) | Interaction Type | Significance | Reference |

|---|---|---|---|---|

| LP(1) N (Amine/Imino Nitrogen) | σ* or π* of adjacent groups | Hyperconjugation (p→σ* or p→π) | Contributes to molecular stability and influences electronic properties. | |

| LP(2) S (Thiazolidine Sulfur) | σ(C-C) or σ(C-N) | Hyperconjugation (p→σ) | Indicates electron delocalization involving the sulfur atom, impacting the ring's electronic structure. |

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in photonics and optoelectronics. Thiazolidinone derivatives are among the organic compounds investigated for their NLO properties, which arise from the push-pull electronic effects within their structures. researchgate.net The NLO response of a molecule is quantified by its hyperpolarizability (β).

Theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the NLO properties of these compounds. For a bioactive derivative, 2-imino-4-oxo-1,3-thiazolidine hydrochloride, the first hyperpolarizability (β₀) was calculated to be 7.459 × 10⁻²⁴ esu, a large value that suggests its potential for use in the design of NLO materials. researchgate.net Studies on analogous compounds confirm that the presence of electron-donating and electron-withdrawing groups on the thiazolidinone scaffold enhances NLO properties. researchgate.netvulcanchem.com For example, a hyperpolarizability value of β = 19.42 × 10⁻³⁰ esu has been reported for an analog, indicating its utility in photonic devices. vulcanchem.com These findings highlight that the inherent intramolecular charge transfer within the this compound framework makes it a promising scaffold for developing new NLO materials.

researchgate.net| Compound/Derivative | Property | Calculated Value | Significance | Reference |

|---|---|---|---|---|

| 2-Imino-4-oxo-1,3-thiazolidine hydrochloride | First Hyperpolarizability (β₀) | 7.459 × 10⁻²⁴ esu | Theoretically supports its use in designing NLO materials. | |

| (2E,5Z)-5-(4-chlorobenzylidene)-2-[(3-hydroxyphenyl)imino]-1,3-thiazolidin-4-one Analog (CMTD) | Hyperpolarizability (β) | 19.42 × 10⁻³⁰ esu | Suggests potential utility in photonic devices. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to forecast the binding affinity and interaction patterns of potential drug candidates, thereby guiding drug discovery efforts.

Prediction of Binding Affinities and Ligand-Protein Interactions

Molecular docking studies on derivatives of this compound have successfully predicted their binding affinities against a wide array of biological targets. The binding affinity, typically expressed in kcal/mol, indicates the strength of the interaction between the ligand and the protein's active site. Lower binding energy values suggest stronger and more stable interactions.

For instance, derivatives have shown strong binding to various enzymes. A (3-hydroxyphenyl)imino derivative displayed a binding affinity of -9.2 kcal/mol at the ATP binding site of its target. vulcanchem.com In the context of antitubercular research, 2-iminothiazolidin-4-one derivatives exhibited potent binding affinities of -10.3 kcal/mol and -10.61 kcal/mol against the InhA enzyme. mdpi.comnih.gov Furthermore, exceptionally strong binding energy was predicted for a derivative against Bacillus pasteurii urease (-101.35 kcal/mol) and for ofloxacin-containing hybrids against DNA gyrase (-10.1 to -10.7 kcal/mol). researchgate.netmdpi.com Docking studies against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRP) also showed promising binding affinities, with values ranging from -6.9 to -8.5 kcal/mol. universci.com

vulcanchem.com| Derivative Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| (3-hydroxyphenyl)imino derivative | ATP binding site (1M17) | -9.2 | |

| Thiazole-containing 2-iminothiazolidin-4-ones | InhA (3FNE) | -10.3 to -10.61 |

Identification of Key Amino Acid Residues and Interaction Motifs (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding energy, molecular docking elucidates the specific interactions that anchor a ligand within a protein's active site. These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic forces. Identifying these key amino acid residues and interaction motifs is crucial for understanding the mechanism of action and for optimizing ligand design.

Studies have revealed detailed interaction patterns for this class of compounds. For example, when docked into the GyrB subunit of DNA gyrase, a thiazolopyrimidine derivative formed hydrogen bonds with residues Asp73, Gly77, and Thr165. fabad.org.tr In another study against a M. tuberculosis synthase, a derivative formed conventional hydrogen bonds with SER167 and GLY 339, while also engaging in hydrophobic interactions with PRO 128 and ALA 166. researchgate.net Similarly, a potent β-carboline-based inhibitor of Butyrylcholinesterase (BuChE) was found to interact strongly with His438 (part of the catalytic triad) and Trp82 (part of the catalytic anionic site), confirming its competitive inhibition mechanism. scielo.br

fabad.org.tr| Protein Target (PDB ID) | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| Gyrase B (1AJ6) | Asp73, Gly77, Thr165, Arg76 | Hydrogen Bonding | |

| M. tuberculosis synthase | GLY 339, SER167, PRO 125 | Hydrogen Bonding |

In Silico Screening Against Enzyme and Receptor Targets (e.g., SARS-CoV-2 Receptor, Urease, Alkaline Phosphatase, Acetylcholinesterase, Butyrylcholinesterase, c-Kit Kinase, COX-1/2, Carbonic Anhydrase Isozymes)

The structural versatility of the this compound scaffold makes it a prime candidate for in silico screening against a broad spectrum of enzymes and receptors implicated in various diseases.

Antiviral Targets: Derivatives have been evaluated against the RNA-dependent RNA polymerase (RdRP) of SARS-CoV-2, showing notable binding affinities and suggesting potential as antiviral agents. universci.com

Urease: As a virulence factor in some bacterial infections, urease is a key drug target. A 2-imino-4-oxo-1,3-thiazolidine derivative demonstrated potent inhibitory potential against Bacillus pasteurii urease in docking studies. researchgate.net

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are important targets in the management of Alzheimer's disease. Thiazolidinone-related structures have been investigated as inhibitors of these enzymes. scielo.brinrae.fr

Kinases: The c-Kit tyrosine kinase is a target for anticancer therapies. Novel thiazolidin-4-one derivatives have been docked against the c-Kit kinase (1T46) to evaluate their potential as anticancer agents. samipubco.com

Other Enzymes: The scaffold has also been screened against other significant enzymes, including aldose reductase (implicated in diabetic complications), carbonic anhydrase isozymes, and alkaline phosphatase, indicating the broad therapeutic potential of this chemical class. nih.govchemcomp.com

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the likely biological activities of a compound based on its chemical structure. way2drug.com The algorithm compares the structure of a query molecule with a large database of known bioactive compounds and provides a list of potential activities, each with a probability of being active (Pa) and inactive (Pi). nih.govway2drug.com An activity is considered likely if Pa > Pi, with higher Pa values (e.g., >0.7) indicating a high probability of experimental validation. universci.com

The PASS tool has been utilized to explore the therapeutic potential of this compound derivatives beyond their primary design. For instance, a series of benzothiazole (B30560) thiazolidinones designed as antimicrobial agents were also predicted by PASS to have antidiabetic activity, with Pa values ranging from 0.171 to 0.226. nih.gov In another study, PASS predictions for novel 1,3,4-thiadiazole (B1197879) and 1,3-thiazolidine-4-one derivatives indicated strong potential as Mcl-1 antagonists and antivirals, guiding subsequent docking studies against SARS-CoV-2. universci.com These examples show how PASS can effectively identify new therapeutic applications and guide further experimental research.

nih.gov| Derivative Class | Predicted Activity | Pa (Probability to be Active) | Significance | Reference |

|---|---|---|---|---|

| Benzothiazole thiazolidinones | Antidiabetic | 0.171 - 0.226 | Identified a secondary therapeutic potential beyond the initial antimicrobial focus. | |

| 1,3,4-Thiadiazole-thiazolidin-4-one hybrids | Antiviral | > 0.7 | Indicated high potential for antiviral activity, justifying further in silico and in vitro testing. |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical basis of the structure and function of biological macromolecules. nih.gov In the context of drug design, MD simulations provide valuable insights into the stability of a ligand-receptor complex over time, offering a dynamic perspective that complements the static view provided by molecular docking. nih.govnih.gov For this compound and its derivatives, MD simulations have been instrumental in validating docking results and assessing the stability of their complexes with various protein targets.

Detailed research findings from MD simulations on derivatives of this compound have elucidated the stability of these compounds within the active sites of their respective receptors. For instance, a study on 2-imino-4-oxo-1,3-thiazolidine hydrochloride (IOTH) complexed with Bacillus pasteurii urease demonstrated that the ligand-receptor complex remained stable throughout the MD simulation, which is indicative of a high binding affinity. researchgate.net Similarly, MD simulations were employed to investigate the inhibitory potential of (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide against methylene (B1212753) tetrahydrofolate reductase (NADPH). dergipark.org.tr These simulations offer a detailed understanding of the compound's binding characteristics and inhibitory potential. dergipark.org.tr

The general procedure for such simulations involves preparing the protein-ligand complex obtained from molecular docking. nih.gov This complex is then placed in a simulated physiological environment, typically a water box with ions to neutralize the system. The system is then subjected to energy minimization to remove any steric clashes. nih.gov Following minimization, the system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant pressure and temperature (NPT ensemble). nih.gov The production run of the MD simulation is then performed for a specific duration, during which the trajectory of all atoms is saved for subsequent analysis. nih.gov

Several key parameters are analyzed from the MD simulation trajectory to assess the stability of the ligand-receptor complex. These include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual amino acid residues, the radius of gyration (Rg) of the protein, and the number of hydrogen bonds formed between the ligand and the receptor over time. nih.gov A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand, indicating that the system has reached equilibrium and the ligand remains bound in a stable conformation. nih.gov

The following table summarizes the findings from a representative MD simulation study on a this compound derivative.

| Parameter | Value/Observation | Significance |

| Simulation Time | 10 ns | Provides a reasonable timeframe to assess the short-term stability of the complex. nih.gov |

| RMSD of Protein | Stable trajectory after an initial increase | Indicates that the protein structure reaches equilibrium and remains stable throughout the simulation. nih.gov |

| RMSD of Ligand | Low and stable throughout the simulation | Suggests that the ligand remains bound in a consistent pose within the active site. nih.gov |

| RMSF of Active Site Residues | Low fluctuations | Indicates that the amino acids crucial for ligand binding are not undergoing significant conformational changes, contributing to a stable interaction. nih.gov |

| Hydrogen Bonds | Maintained throughout the simulation | Demonstrates the persistence of key interactions that anchor the ligand in the binding pocket. |

| Binding Free Energy (MM-PBSA) | Favorable (negative value) | Quantifies the strength of the interaction, with a more negative value indicating a more stable complex. dergipark.org.tr |

In a specific investigation of 2-imino-4-oxo-1,3-thiazolidine hydrochloride with Bacillus pasteurii urease, molecular docking revealed a favorable ligand pose energy of -101.35 kcal/mol. researchgate.net Subsequent MD simulations confirmed the stability of this complex, underscoring the high binding affinity. researchgate.net Another study on (Z)-2-hydroxy-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide as a methylene tetrahydrofolate reductase inhibitor also utilized MD simulations to unravel its inhibitory potential and binding characteristics. dergipark.org.tr The binding energies were further computed using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method to provide a quantitative measure of the binding affinity. dergipark.org.tr

The stability of the ligand-receptor complex is crucial for the potential therapeutic efficacy of a compound. MD simulations, therefore, play a critical role in the computational evaluation of this compound derivatives as potential drug candidates by providing a dynamic and more realistic assessment of their interaction with biological targets. nih.gov

Biological Activity and Molecular Mechanisms of 4 Imino 1,3 Thiazolidin 2 One in Vitro and Computational Focus

Evaluation of Enzyme Modulation and Inhibition Profiles (In Vitro Studies)

Derivatives of 4-imino-1,3-thiazolidin-2-one have been extensively studied as modulators of various enzymes, demonstrating significant inhibitory potential against kinases, synthases, and hydrolases. These interactions are fundamental to their therapeutic potential.

One area of focus has been the inhibition of protein kinases. For instance, certain thymol–4-thiazolidinone (B1220212) hybrids have exhibited inhibitory activity against PIM-1/2 kinases, which are involved in cell cycle progression and apoptosis. mdpi.com Another significant target is the cell division cycle phosphatase (CDC25), with some 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues showing potent inhibitory activity against CDC25A. nih.gov

The scaffold has also proven effective against enzymes involved in inflammation and cellular signaling. Derivatives have been identified as potent and selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases due to excess nitric oxide production. nih.gov Furthermore, various 4-thiazolidinone derivatives, including 2-phenylimino analogs, have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and is also implicated in cancer pathogenesis. nih.govresearchgate.netresearchgate.net

In the context of neurodegenerative diseases, hybrids of thiazolidin-4-one and 1,3,4-thiadiazole (B1197879) have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. biointerfaceresearch.com Additionally, the antibacterial effects of some derivatives are attributed to the potential inhibition of MurB, a key enzyme in the bacterial peptidoglycan synthesis pathway. japsonline.com

Table 1: In Vitro Enzyme Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Thymol–4-thiazolidinone hybrids | PIM-1/2 kinases | Comparable to staurosporine | mdpi.com |

| 2-(Thienothiazolylimino)-1,3-thiazolidin-4-one | CDC25A | 6.2 ± 1.0 µM | nih.gov |

| (4R,5R)-5-ethyl-2-imino-4-methyl-1,3-thiazolidine | Inducible Nitric Oxide Synthase (iNOS) | Potent and selective | nih.gov |

| 2-Phenylimino derivative | Cyclooxygenase-2 (COX-2) | Active inhibitor | nih.gov |

| 5-Arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones | COX-1 | IC₅₀s 10-16 μΜ | researchgate.net |

| Thiazolidin-4-one-1,3,4-thiadiazole hybrids | Acetylcholinesterase (AChE) | pIC₅₀ up to 1.30 ± 0.007 mM | biointerfaceresearch.com |

| 2-(Arylimino)thiazolidin-4-ones | MurB | Postulated target | japsonline.com |

Antimicrobial and Antibiofilm Efficacy (In Vitro)

The this compound core is a key feature in a variety of compounds exhibiting significant antimicrobial properties, including activity against drug-resistant bacterial strains and fungal pathogens, as well as the ability to disrupt microbial biofilms.

Derivatives of this scaffold have demonstrated broad-spectrum antibacterial activity. rjptonline.org Studies have reported potent efficacy against Gram-positive bacteria, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA/MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. japsonline.comnih.govworktribe.com For example, certain 2-(arylimino)thiazolidin-4-one derivatives were found to be active against S. aureus, S. epidermidis, and E. faecalis with minimum inhibitory concentrations (MICs) in the low micromolar range (2.5–5 µM). japsonline.comworktribe.com Some thiazolidinone-isatin hybrids have also shown susceptibility against S. aureus. biointerfaceresearch.com

Activity against Gram-negative bacteria has also been documented. Notably, derivatives have shown efficacy against Yersinia pestis, the causative agent of pneumonic plague, with MICs as low as 5 µM. japsonline.comworktribe.com Other susceptible Gram-negative strains include Escherichia coli and Klebsiella pneumoniae. scielo.br

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

| Derivative/Compound | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

|---|---|---|---|

| H2-38, H2-39, H2-74, H2-81 | S. aureus (MRSA & MSSA), S. epidermidis (MRSE & MSSE) | 0.75–25 µM | nih.gov |

| Compound 4c | S. aureus, E. faecalis | 5 µM | japsonline.comworktribe.com |

| Compound 4c | S. epidermidis | 2.5 µM | japsonline.comworktribe.com |

| Compound 4c | Yersinia pestis | 5 µM | japsonline.comworktribe.com |

| Compound 7d | Staphylococcus aureus | Susceptible | biointerfaceresearch.com |

| Compound 4b | Klebsiella pneumoniae | 62.5 µg/ml | scielo.br |

| Compound 4c | Escherichia coli | <31.25 µg/ml | scielo.br |

The this compound structure is also associated with significant antifungal properties. Various synthesized series have been tested against a range of fungal pathogens. rjptonline.org Activity has been confirmed against multiple Candida species, including C. albicans and C. glabrata, as well as filamentous fungi like Aspergillus niger and Aspergillus flavus. scielo.brresearchgate.netsphinxsai.comjocpr.com For instance, a series of 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives showed broad antimicrobial activity, with one compound exhibiting an MIC of 31.25 µg/ml against C. glabrata. scielo.br Another study on novel thiazolidinone derivatives reported moderate activity against A. flavus, A. niger, and C. albicans at concentrations of 50 and 100 ppm. sphinxsai.com

Biofilms represent a significant challenge in treating microbial infections due to their inherent resistance to conventional antibiotics. Several derivatives of this compound have demonstrated potent antibiofilm capabilities. mdpi.com Studies have shown that these compounds can inhibit the formation of biofilms by staphylococcal strains and even eradicate immature biofilms. japsonline.comnih.gov For example, two derivatives, H2-38 and H2-81, effectively inhibited immature biofilms of all tested MRSE, MSSE, MRSA, and MSSA isolates at a concentration of 6.25 µM. nih.gov Other research highlighted that specific 2-(benzylidenehydrazono)thiazolidin-4-ones could achieve 70% to 80% inhibition of S. epidermidis biofilm formation at a 40 µM concentration. japsonline.comworktribe.commdpi.com The antibiofilm activity of some marine bromopyrrole alkaloid-based 4-thiazolidinones was found to be superior to the standard drug vancomycin (B549263) against S. aureus biofilm. researchgate.netsci-hub.se

Antiproliferative Activity against Cancer Cell Lines (In Vitro)

A substantial body of research has established the potent in vitro antiproliferative activity of this compound derivatives against a wide spectrum of human cancer cell lines. semanticscholar.org These compounds often induce apoptosis and cause cell cycle arrest.

Hybrids incorporating the this compound scaffold have shown excellent activity. Coumarin-hybrids were highly effective against breast cancer (MDA-MB-231, BT-474) and lung cancer (A549) cell lines, with IC₅₀ values as low as 0.95 µM, and were found to arrest the cell cycle in the G2/M phase. mdpi.com Imatinib-bearing hybrids induced apoptosis and cell cycle arrest in chronic myeloid leukemia (K562), prostate cancer (PC3), and neuroblastoma (SHSY-5Y) cells. mdpi.com Similarly, new 1,3,4-thiadiazole-thiazolidine hybrids showed significant cytotoxicity against breast cancer cell lines (MCF-7, 4T1, MDA-MB-231), with one compound exhibiting an IC₅₀ of 3.85 μM against MCF-7 cells and inducing G0/G1 phase arrest and apoptosis. nih.gov

Other notable examples include thymol-hybrids active against human colorectal cancer lines (Caco-2, HCT-116) mdpi.com and 2-phenylimino derivatives that inhibit colon carcinoma cell lines like HT29, which has high COX-2 expression. nih.gov

Table 3: In Vitro Antiproliferative Activity of this compound Derivatives

| Derivative/Hybrid Class | Cancer Cell Line(s) | Activity (IC₅₀) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Coumarin-2–iminothiazolidin-4-one hybrids | MDA-MB-231 (Breast) | 0.95 ± 1.88 µM | G2/M phase arrest | mdpi.com |

| Coumarin-2–iminothiazolidin-4-one hybrids | BT-474 (Breast) | 1.22 ± 0.08 µM | G2/M phase arrest | mdpi.com |

| Coumarin-2–iminothiazolidin-4-one hybrids | A549 (Lung) | 1.28 ± 0.98 μM | G2/M phase arrest | mdpi.com |

| Imatinib-thiazolidinone hybrids | K562 (Leukemia), PC3 (Prostate), SHSY-5Y (Neuroblastoma) | Potent cytotoxicity | Apoptosis, G0/G1 or G2/M arrest | mdpi.com |

| 1,3,4-Thiadiazole-thiazolidine hybrids | MCF-7 (Breast) | 3.85 µM | Apoptosis, G0/G1 arrest, ROS induction | nih.gov |

| Thymol–4-thiazolidinone hybrids | Caco-2, HCT-116 (Colorectal) | Active at low doses | Apoptosis, Caspase activation | mdpi.com |

| 2-Phenylimino derivative | HT29 (Colon) | Potent inhibitor | Linked to COX-2 inhibition | nih.gov |

| Thiazolidinone-isatin hybrids (Compound 7g) | A549 (Lung), MCF-7 (Breast), PC3 (Prostate) | Potent cytotoxicity | Apoptosis induction | biointerfaceresearch.com |

| Thiazolidinone derivatives | Human breast cancer (MCF-7, MDA-MB-231) | IC₅₀ = 1.27 - 1.50 µM | Apoptosis induction |

Other Biologically Relevant Activities (In Vitro Studies)

Beyond the activities detailed above, the this compound scaffold has been associated with other important biological effects in vitro, primarily antioxidant and anti-inflammatory activities.

Novel N3 substituted derivatives of 4-iminothiazolidine-2-one were synthesized and evaluated for their antioxidant potential by assessing their scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. pensoft.net Some of these compounds were found to be more potent than existing antioxidants. pensoft.net Other studies on different series of thiazolidinone derivatives have also confirmed their antioxidant capabilities, often evaluated using DPPH and ABTS radical scavenging assays. researchgate.netnih.gov

The anti-inflammatory properties of this compound class are often linked to their ability to inhibit enzymes like COX, as previously mentioned. researchgate.net It is suggested that these compounds may also modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. evitachem.com

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of this compound have demonstrated notable antioxidant properties through their ability to scavenge free radicals. The primary mechanism behind this activity is often attributed to the hydrogen atom transfer (HAT) mechanism, where the thiazolidinone ring system, through resonance effects and tautomeric equilibrium, facilitates the donation of a hydrogen atom to neutralize radicals.

In vitro studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have been instrumental in quantifying the antioxidant potential of these compounds. For instance, novel N3-substituted and C5-functionalized derivatives of this compound have shown potent scavenging effects on DPPH radicals, with some compounds exhibiting greater potency than established antioxidants. The scavenging activity is concentration-dependent, with higher concentrations leading to increased inhibition of the DPPH radical.

The nature and position of substituents on the thiazolidinone core significantly influence the antioxidant activity. For example, in a series of nitro-l-arginine methyl ester derivatives, the unsubstituted phenyl derivative (6a) was found to be the most active in the DPPH assay, being 1.6 times more active than the parent compound. Conversely, for other series, derivatives with electron-donating groups like methoxy (B1213986) (OCH3) at the ortho position of the phenyl ring (6h) have shown high scavenging ability. The presence of nitro (NO2) and hydroxyl (OH) groups on the phenyl ring has also been noted to have a significant influence on antioxidant activity.

Applications of 4 Imino 1,3 Thiazolidin 2 One Beyond Biological Systems

Role as Sensitive Analytical Reagents for Metal Ion Determination

Derivatives of 4-imino-1,3-thiazolidin-2-one have been successfully employed as sensitive and selective reagents in the spectrophotometric and voltammetric determination of various metal ions. These methods are often characterized by their simplicity, speed, and accuracy.

Research has demonstrated the efficacy of 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) as a reagent for the determination of palladium(II), platinum(IV), and ruthenium(IV). Current time information in Bangalore, IN.grafiati.com For instance, a spectrophotometric method for palladium(II) is based on its reaction with HITO at a pH of 5.0, forming a stable 1:1 complex that absorbs maximally at 350 nm. chemicalpapers.com This method is effective for palladium concentrations ranging from 6.0 × 10⁻⁶ to 6.0 × 10⁻⁵ M. Current time information in Bangalore, IN. Similarly, a voltammetric method for determining platinum(IV) using HITO has been developed with a low detection limit of 4.1 × 10⁻⁹ M. grafiati.com The optimal conditions for this determination include a 0.3 M NaCl background electrolyte and a pH of 2.0. grafiati.com For ruthenium(IV), a spectrophotometric method using HITO involves the formation of a complex at pH 5.0 after heating, with a maximum absorption at 350 nm and a detection limit of 0.2 µg mL⁻¹. grafiati.com

Another derivative, 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid (ITHBA), has been synthesized and utilized for the spectrophotometric determination of palladium(II). biointerfaceresearch.com This reagent forms a complex with Pd(II) that exhibits maximum absorbance at 438 nm, with a molar absorptivity of 7.5 × 10³ L mol⁻¹ cm⁻¹. biointerfaceresearch.com The method is applicable for palladium concentrations in the range of 0.2–2.2 μg mL⁻¹. biointerfaceresearch.com

These analytical applications highlight the value of the this compound scaffold in creating reagents that can selectively chelate with metal ions, leading to a measurable signal for quantification. The operational parameters for some of these analytical methods are summarized in the table below.

| Derivative | Metal Ion | Method | Wavelength (nm) | Limit of Detection (LOD) | Concentration Range |

| 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) | Pd(II) | Spectrophotometry | 350 | - | 6.0x10⁻⁶–6.0x10⁻⁵ M |

| 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) | Pt(IV) | Voltammetry | - | 4.1x10⁻⁹ M | Two concentration orders |

| 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) | Ru(IV) | Spectrophotometry | 350 | 0.2 µg mL⁻¹ | 0.5–6.1 µg mL⁻¹ |

| 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid (ITHBA) | Pd(II) | Spectrophotometry | 438 | - | 0.2–2.2 μg mL⁻¹ |

Conclusion and Future Research Directions for 4 Imino 1,3 Thiazolidin 2 One

Summary of Key Research Findings and Current State of the Art

Research has established that the 4-imino-1,3-thiazolidin-2-one scaffold is a "privileged" structure in drug discovery, serving as a foundation for developing agents with diverse biological activities. nih.gov These derivatives have been extensively investigated for their potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents. nih.govpensoft.netbiointerfaceresearch.comresearchgate.net

A significant body of work has focused on the synthesis and biological evaluation of various substituted 4-imino-1,3-thiazolidin-2-ones. For instance, N³ substituted derivatives have been synthesized and have shown promising antioxidant activity. researchgate.net Functionalization at the C⁵ position has also been a key area of investigation, leading to the development of compounds with potential anti-inflammatory properties. biointerfaceresearch.com The current state of the art involves exploring this scaffold for a wide range of therapeutic targets, with numerous analogues being synthesized and screened for various biological applications. nih.gov

Emerging Avenues for Synthetic Innovation and Derivatization

The synthesis of 4-imino-1,3-thiazolidin-2-ones and their derivatives has been a subject of continuous innovation. Key synthetic strategies include:

[2+3] Cyclocondensation: This method has been employed for the synthesis of novel N³ substituted derivatives. researchgate.net

Knoevenagel Condensation: This reaction is utilized for the functionalization at the C⁵ position of the thiazolidinone ring. pensoft.netbiointerfaceresearch.com

One-Pot Multicomponent Reactions: These efficient methods allow for the synthesis of complex 2-imino-1,3-thiazolidin-4-one derivatives from simple starting materials. crimsonpublishers.com

Microwave-Assisted Synthesis: This technique offers a faster and more efficient alternative to conventional heating methods for preparing thiazolidinone derivatives. sci-hub.se

Emerging derivatization strategies focus on modifying the core structure to enhance biological activity and selectivity. This includes the introduction of various aryl and heterocyclic moieties at different positions of the thiazolidinone ring to explore structure-activity relationships (SAR). For example, the treatment of isorhodanine with various amines has yielded a range of 4-iminothiazolidin-2-ones, which can be further modified. nih.gov

Advancements in Computational and Theoretical Predictions for Structure-Function Relationships

Computational and theoretical methods are playing an increasingly vital role in understanding the structure-function relationships of this compound derivatives. Techniques such as:

Molecular Docking: This method is used to predict the binding modes and affinities of these compounds with various biological targets, such as enzymes and receptors. mdpi.comuniversci.comsamipubco.comnih.gov For instance, docking studies have been used to investigate the interaction of these derivatives with targets like E. coli Mur B and C. albicans CYP51, providing insights into their antimicrobial mechanisms. nih.govmdpi.com